molecular formula C19H17FN4O2 B2511150 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide CAS No. 1421452-53-0

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide

Cat. No.: B2511150
CAS No.: 1421452-53-0
M. Wt: 352.369
InChI Key: GTSIUBZJWXWWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide is a complex organic compound that incorporates several functional groups, including a pyridazine ring, a pyrrolidine ring, and a furan ring. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which can be synthesized through the reaction of hydrazine with a diketone. The pyrrolidine ring is then introduced via a cyclization reaction involving an appropriate precursor. Finally, the furan-3-carboxamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s pharmacological properties could make it a candidate for the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide is unique due to its combination of functional groups, which may confer distinct pharmacological properties. The presence of the furan ring, in particular, sets it apart from other similar compounds and may contribute to its unique biological activity.

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-16-4-2-1-3-15(16)17-5-6-18(23-22-17)24-9-7-14(11-24)21-19(25)13-8-10-26-12-13/h1-6,8,10,12,14H,7,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSIUBZJWXWWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=COC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.